Rubijervine

Description

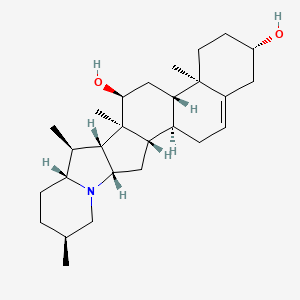

Structure

2D Structure

3D Structure

Properties

CAS No. |

79-58-3 |

|---|---|

Molecular Formula |

C27H43NO2 |

Molecular Weight |

413.6 g/mol |

IUPAC Name |

(1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol |

InChI |

InChI=1S/C27H43NO2/c1-15-5-8-22-16(2)25-23(28(22)14-15)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h6,15-16,18-25,29-30H,5,7-14H2,1-4H3/t15-,16+,18-,19+,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

AANKDJLVHZQCFG-KVHNBARJSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)O)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(C(CC5C4CC=C6C5(CCC(C6)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Rubijervine: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of rubijervine, a steroidal alkaloid from the Veratrum genus. This document details the early scientific investigations into its chemical properties and biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

This compound was first isolated in 1891 by C. C. H. Otto from the rhizomes of Veratrum album (White Hellebore). Its discovery occurred during a period of intense investigation into the chemical constituents of medicinal plants, a field that was rapidly advancing in the late 19th and early 20th centuries. The initial interest in Veratrum alkaloids was driven by their potent physiological effects, which had been recognized in traditional medicine for centuries.

The work on Veratrum alkaloids, including this compound, was significantly advanced in the mid-20th century by researchers such as Walter A. Jacobs and Lyman C. Craig at the Rockefeller Institute for Medical Research. Their extensive studies on the degradation and structure of various Veratrum alkaloids laid the groundwork for a deeper understanding of this class of compounds.

Historical Timeline of this compound Discovery

| Year | Key Event | Researcher(s) | Significance |

| 1819 | First isolation of a Veratrum alkaloid (veratrine) | Wilhelm Meissner | Paved the way for the discovery of other alkaloids from this genus. |

| 1891 | First isolation of this compound | C. C. H. Otto | Discovery of a new steroidal alkaloid from Veratrum album. |

| Early 20th Century | Advancements in separation techniques | Various | Enabled better purification of individual alkaloids. |

| Mid-20th Century | Extensive structural and chemical studies on Veratrum alkaloids | Walter A. Jacobs, Lyman C. Craig, and others | Elucidation of the complex structures of steroidal alkaloids, including this compound. |

Chemical Properties

This compound is a C27 steroidal alkaloid with the chemical formula C₂₇H₄₃NO₂.[1] Its structure is characterized by a modified steroid nucleus with a nitrogen-containing heterocyclic ring system.

Quantitative Data: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₂₇H₄₃NO₂ | |

| Molecular Weight | 413.65 | g/mol |

| IUPAC Name | (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,13-diol | |

| CAS Number | 79-58-3 |

Experimental Protocols: Early Isolation and Characterization

The following is a reconstructed experimental protocol for the isolation of this compound based on the general methods employed in the late 19th and early 20th centuries.

Reconstructed Protocol for the Isolation of this compound (circa 1891)

Objective: To isolate this compound from the rhizomes of Veratrum album.

Materials:

-

Dried and powdered rhizomes of Veratrum album

-

Ethanol (B145695) (95%)

-

Dilute sulfuric acid

-

Ammonium (B1175870) hydroxide (B78521) solution

-

Diethyl ether

-

Filter paper and funnels

-

Evaporating dishes

-

Crystallization dishes

Methodology:

-

Extraction:

-

Macerate the powdered Veratrum album rhizomes with 95% ethanol for several days at room temperature.

-

Filter the ethanolic extract to remove the plant material.

-

Concentrate the extract by evaporation under reduced pressure to obtain a crude residue.

-

-

Acid-Base Extraction:

-

Acidify the crude residue with dilute sulfuric acid. This protonates the alkaloids, making them water-soluble.

-

Wash the acidic aqueous solution with diethyl ether to remove non-alkaloidal impurities such as fats and resins.

-

Make the aqueous solution alkaline by the addition of ammonium hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Dissolve the crude alkaloid precipitate in chloroform.

-

Wash the chloroform solution with water to remove any remaining water-soluble impurities.

-

Evaporate the chloroform to yield a crude mixture of alkaloids.

-

-

Crystallization:

-

The crude alkaloid mixture would then be subjected to fractional crystallization from a suitable solvent, such as ethanol or acetone, to isolate the individual alkaloids. This compound, being one of the components, would crystallize out under specific conditions of solvent and temperature.

-

Early Methods of Structural Elucidation

Before the advent of modern spectroscopic techniques, the structural elucidation of complex molecules like this compound was a laborious process that relied on a combination of chemical degradation and derivatization methods. These included:

-

Elemental Analysis: To determine the empirical formula.

-

Functional Group Analysis: Through reactions to identify hydroxyl groups, unsaturation (double bonds), and the nature of the nitrogen atom.

-

Degradation Studies: Breaking down the molecule into smaller, identifiable fragments to piece together the carbon skeleton.

-

Formation of Derivatives: Creating crystalline derivatives (e.g., hydrochlorides, picrates) to aid in purification and characterization by melting point determination.

Biological Activity and Early Pharmacological Studies

Early pharmacological investigations of Veratrum alkaloids, including crude extracts containing this compound, focused on their pronounced effects on the cardiovascular and nervous systems. These alkaloids were known to cause a triad (B1167595) of responses known as the Bezold-Jarisch reflex , characterized by hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (temporary cessation of breathing).

While specific studies on pure this compound from the early 20th century are not extensively documented in readily available literature, it was likely investigated within the broader context of Veratrum alkaloid pharmacology. The primary interest was in their potential as hypotensive agents for the treatment of hypertension. However, the therapeutic use of these alkaloids was limited by their narrow therapeutic index and the prevalence of side effects.

More recent research has identified that some Veratrum alkaloids, such as cyclopamine (B1684311) (which is structurally related to this compound), are potent inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cancer. This has renewed interest in the therapeutic potential of this class of compounds.

Visualizations

The following diagrams illustrate the historical workflow of alkaloid discovery and a conceptual workflow for the early investigation of this compound.

Caption: Historical Workflow of Alkaloid Discovery.

Caption: Conceptual Workflow for the Early Investigation of this compound.

References

An In-Depth Technical Guide to the Isolation of Rubijervine from Veratrum album

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of rubijervine, a steroidal alkaloid, from the rhizomes of Veratrum album, commonly known as white hellebore. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the workflow and relevant biological pathways to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Veratrum album is a rich source of a variety of steroidal alkaloids, which have been investigated for a range of pharmacological activities. Among these, this compound has garnered interest for its potential biological effects. Structurally, this compound is a C-27 steroidal alkaloid with a molecular formula of C₂₇H₄₃NO₂ and a molecular weight of 413.6 g/mol .[1] Its biological activity includes the ability to block voltage-gated sodium channels, specifically NaV1.5, which are crucial for cardiovascular function.[2] Additionally, like other Veratrum alkaloids such as cyclopamine, this compound is being explored for its potential interaction with the Hedgehog signaling pathway, a critical pathway in embryonic development and oncology.

This guide will detail the necessary steps for the extraction, purification, and characterization of this compound from Veratrum album rhizomes.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃NO₂ | [1] |

| Molecular Weight | 413.6 g/mol | [1] |

| Monoisotopic Mass | 413.329379614 Da | [1] |

| IUPAC Name | (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁵,²³.0¹⁷,²²]tetracos-4-ene-7,13-diol | [1] |

Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Chemical shifts for steroidal and piperidine (B6355638) ring protons. |

| ¹³C NMR | Chemical shifts corresponding to the 27 carbon atoms of the this compound skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with its molecular weight. |

Experimental Protocols

The isolation of this compound from Veratrum album rhizomes is a multi-step process involving extraction of the total alkaloids followed by chromatographic purification.

Protocol 1: Total Alkaloid Extraction (Acid-Base Method)

This protocol is a common method for the initial extraction and partial purification of total alkaloids from Veratrum species.[3]

Materials:

-

Dried and powdered rhizomes of Veratrum album

-

5% Tartaric acid or dilute hydrochloric acid (pH 2.5-3.5)

-

Diethyl ether

-

Ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Maceration: Macerate the powdered rhizomes in an acidic aqueous solution (e.g., 5% tartaric acid) for a period of 2 hours, repeated 2-3 times at room temperature.[3]

-

Filtration: Filter the mixture to separate the acidic extract from the plant material.[3]

-

Defatting: Wash the acidic extract with a non-polar solvent like diethyl ether to remove fats and other non-alkaloidal impurities.[3]

-

Basification: Adjust the pH of the aqueous extract to alkaline conditions (pH ~10) using a base such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.[3]

-

Extraction of Free Alkaloids: Extract the precipitated alkaloids into an organic solvent like chloroform. Repeat the extraction multiple times to ensure the complete transfer of alkaloids.[3]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a crude alkaloid mixture.[3]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is adapted from methods used for the separation of similar Veratrum alkaloids and historical accounts of this compound isolation.

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

Alumina (B75360) (for column chromatography)

-

Solvents: Benzene (B151609), Methanol (Note: Benzene is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Safer alternatives like toluene (B28343) may be considered, though elution profiles may vary).

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a chromatography column with alumina as the stationary phase. The column should be packed as a slurry in the initial eluting solvent.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of benzene and methanol. An early report on this compound crystallization used a mobile phase of benzene with 2.5% methanol. A gradient elution, starting with pure benzene and gradually increasing the polarity by adding methanol, is recommended for better separation.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

-

Pooling and Crystallization: Combine the fractions containing the purified this compound. Evaporate the solvent to obtain the isolated compound, which can then be further purified by crystallization.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: Potential interaction of this compound with the Hedgehog signaling pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Rubijervine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, alongside its physicochemical properties and relevant experimental protocols. The document delves into its spectroscopic characterization and discusses its likely biological signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

This compound is a C-27 steroidal alkaloid characterized by a hexacyclic ring system. Its systematic IUPAC name is (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

The core structure consists of a fused six-ring system, incorporating a steroid nucleus with an integrated indolizidine moiety. Key functional groups include two hydroxyl groups, one at position C-3 and another at C-12, and a double bond between C-5 and C-6. The stereochemistry is explicitly defined by the InChI and SMILES notations, which encode the precise spatial orientation of each atom.

Chemical Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₃NO₂ | [1][2] |

| Molecular Weight | 413.64 g/mol | [1][2] |

| CAS Registry Number | 79-58-3 | [1] |

| Melting Point | 240-246 °C | [2] |

| Optical Rotation | [α]D²⁵ +19.0° (in ethanol) | [2] |

| Solubility | Very sparingly soluble in water. Soluble in ethanol (B145695), methanol, benzene, and chloroform (B151607). Slightly soluble in ether and petroleum ether. | [2] |

| pKa | Data not readily available |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR | Complex spectrum with characteristic signals for steroidal methyl groups, olefinic proton, and protons adjacent to hydroxyl and nitrogen functionalities. Detailed assignments require 2D NMR techniques. | |

| ¹³C NMR | Approximately 27 distinct carbon signals corresponding to the molecular formula, including signals for sp² carbons of the double bond and sp³ carbons of the steroidal backbone and indolizidine ring system. | |

| FT-IR (cm⁻¹) | Broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900 cm⁻¹), C=C stretching band (~1650 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 413. Fragmentation pattern would likely involve loss of water, and cleavage of the indolizidine ring system. |

Experimental Protocols

Isolation and Purification of this compound from Veratrum album

The following is a general protocol for the extraction and isolation of steroidal alkaloids, including this compound, from the rhizomes of Veratrum album.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered rhizomes of Veratrum album are macerated with an acidified ethanol solution (e.g., 1% HCl in 95% ethanol) at room temperature for 24-48 hours. The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free alkaloids. The precipitated alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Fraction Analysis and Recrystallization: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined, and the solvent is evaporated. The residue is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone) to yield pure this compound crystals.

Single-Crystal X-ray Diffraction for Structure Elucidation

The definitive three-dimensional structure and stereochemistry of this compound can be determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Biological Activity and Signaling Pathway

Steroidal alkaloids from the Veratrum genus, such as the structurally related cyclopamine (B1684311) and jervine, are well-known inhibitors of the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers. It is highly probable that this compound also exerts its biological effects, including potential teratogenicity, through the inhibition of this pathway.

The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Veratrum alkaloids are known to directly bind to and inhibit the function of SMO, thereby blocking the entire downstream signaling cascade.

Proposed Signaling Pathway of this compound

Caption: Proposed inhibition of the Sonic Hedgehog pathway by this compound.

Conclusion

This compound is a steroidal alkaloid with a well-defined, complex chemical structure and stereochemistry. Its physicochemical properties and spectroscopic data provide a basis for its identification and further investigation. The provided experimental protocols offer a starting point for its isolation from natural sources and detailed structural analysis. Based on its structural similarity to other Veratrum alkaloids, this compound is likely a potent inhibitor of the Sonic Hedgehog signaling pathway, a mechanism that underpins its biological activity and potential therapeutic or toxicological effects. Further research is warranted to fully elucidate its pharmacological profile and potential applications in medicine.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Rubijervine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a naturally occurring steroidal alkaloid found predominantly in plants of the Veratrum genus, has garnered interest within the scientific community for its potential biological activities. Structurally similar to other Veratrum alkaloids like jervine, it is implicated as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, a critical pathway in embryonic development and oncology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an examination of its interaction with the Shh signaling pathway. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is a complex steroidal alkaloid with the molecular formula C₂₇H₄₃NO₂.[1][2][3] Its chemical structure features a modified steroid backbone with a fused furanopiperidine moiety.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its common salt, this compound hydrobromide.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₃NO₂ | [1][2][3] |

| Molecular Weight | 413.64 g/mol | [3] |

| CAS Number | 79-58-3 | [1] |

| Melting Point | 240-246 °C | [4] |

| Appearance | Needles (crystallized from alcohol) | |

| Solubility | Soluble in ethanol, methanol (B129727), benzene, chloroform. Slightly soluble in ether and petroleum ether. Very sparingly soluble in water. | |

| XLogP3-AA | 4.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₄₄BrNO₂ | [5] |

| Molecular Weight | 494.5 g/mol | [5] |

| Appearance | Needles (from methanol + acetone) | |

| Decomposition Temperature | 265-270 °C |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive public spectral data with peak assignments are limited, the following represents typical spectral characteristics.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in the steroid nucleus and the piperidine (B6355638) ring. Characteristic signals would include those for the methyl groups, olefinic protons, and protons adjacent to hydroxyl and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum would show 27 distinct signals corresponding to the carbon skeleton of this compound.

1.2.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.[6]

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for sp³ hybridized carbons and potentially a weak band just above 3000 cm⁻¹ for the vinylic C-H stretch.[7]

-

C=C stretching: A weak to medium band around 1640-1680 cm⁻¹ for the carbon-carbon double bond in the steroid ring.[7]

-

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

-

C-O stretching: Strong bands in the 1050-1150 cm⁻¹ region.[6]

1.2.3. Mass Spectrometry (MS)

-

Exact Mass: 413.329379614 Da.[1]

-

Monoisotopic Mass: 413.329379614 Da.[1]

-

Predicted m/z values for adducts: [M+H]⁺: 414.33666, [M+Na]⁺: 436.31860.[1]

Experimental Protocols

Isolation and Purification of this compound from Veratrum album

The following protocol is a representative method for the extraction and purification of steroidal alkaloids from Veratrum species and can be adapted for the specific isolation of this compound.[8][9]

Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Dried rhizomes of Veratrum album are finely powdered to increase the surface area for extraction.

-

Acidic Extraction: The powdered plant material is macerated in an acidic aqueous solution (e.g., 5% tartaric acid or dilute HCl, pH 2.5-3.5) at room temperature for several hours. This process is typically repeated 2-3 times to ensure exhaustive extraction of the alkaloids, which are converted to their more water-soluble salt forms.[8]

-

Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. The filtrate is then washed with a non-polar organic solvent, such as diethyl ether, to remove lipids and other non-alkaloidal impurities.[8]

-

Basification and Alkaloid Precipitation: The pH of the aqueous extract is adjusted to approximately 10 with a base like ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloid salts, causing the free-base alkaloids to precipitate.[8]

-

Solvent Extraction: The precipitated alkaloids are then extracted into an immiscible organic solvent, such as chloroform. This step is repeated multiple times to ensure the complete transfer of the alkaloids into the organic phase.[8]

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent (e.g., petroleum ether or benzene) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[8]

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound. Further recrystallization from a suitable solvent system (e.g., ethanol-water) may be performed to obtain highly pure crystals.[9]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of this compound in plant extracts and pharmaceutical formulations. The following is a general protocol that can be optimized for specific applications.[10][11][12]

HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, an autosampler, and a data acquisition system.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for alkaloid separation.

-

Mobile Phase: A mixture of acetonitrile and water, often with a buffer such as ammonium formate (B1220265) or formic acid to control pH and improve peak shape. The exact ratio can be optimized through method development, either as an isocratic or gradient elution.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm).

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol), and a series of dilutions are made to construct a calibration curve.

-

Sample Preparation: Plant extracts or other samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathway Inhibition: The Sonic Hedgehog (Shh) Pathway

Aberrant activation of the Sonic hedgehog (Shh) signaling pathway is implicated in the development and progression of various cancers.[13][14] Several steroidal alkaloids from the Veratrum genus, including the structurally related compound jervine, are known inhibitors of this pathway.[15] They exert their effects by directly binding to and inhibiting the G protein-coupled receptor, Smoothened (SMO).[16][17][18]

Simplified Sonic Hedgehog (Shh) Signaling Pathway and Inhibition by this compound

Caption: Simplified model of Shh signaling and this compound's inhibitory action.

Mechanism of Action:

-

Pathway "Off" State: In the absence of the Shh ligand, the transmembrane receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO). This allows for the formation of a complex containing Suppressor of fused (SUFU), which in turn represses the Glioma-associated oncogene (GLI) family of transcription factors.[14]

-

Pathway "On" State: When the Shh ligand binds to PTCH1, the inhibition of SMO is relieved. Activated SMO then signals to dissociate the SUFU-GLI complex, leading to the activation and nuclear translocation of GLI transcription factors. These then induce the expression of target genes involved in cell proliferation, differentiation, and survival.[14]

-

Inhibition by this compound: this compound, like other related Veratrum alkaloids, is believed to directly bind to the SMO receptor.[16] This binding event likely locks SMO in an inactive conformation, preventing its activation even in the presence of an upstream Shh signal. Consequently, the downstream signaling cascade is blocked, GLI transcription factors remain repressed, and the expression of target genes is inhibited.[15]

Conclusion

This compound is a steroidal alkaloid with well-defined physical and chemical properties. Its structural similarity to known inhibitors of the Sonic hedgehog signaling pathway makes it a compound of significant interest for further investigation, particularly in the context of cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the reliable isolation, purification, and quantification of this compound, which is essential for advancing research into its biological activities and potential therapeutic applications. Further studies are warranted to fully elucidate the specific molecular interactions between this compound and the Smoothened receptor and to explore its efficacy in preclinical models of diseases driven by aberrant Shh signaling.

References

- 1. This compound | C27H43NO2 | CID 253295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrobromide | C27H44BrNO2 | CID 201522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. Isolation, purification, and full NMR assignments of cyclopamine from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. HPLC Method For Analysis of Drotaverine (No-spa) on Primesep B Column | SIELC Technologies [sielc.com]

- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 14. Berberine, a natural compound, suppresses Hedgehog signaling pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence for allosteric interactions of antagonist binding to the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Rubijervine: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine, a naturally occurring steroidal alkaloid, has attracted considerable interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its extraction, isolation, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily found in various plant species belonging to the Melanthiaceae and Liliaceae families. The principal genera known to contain this compound are Veratrum and Fritillaria. While steroidal alkaloids are also characteristic of the Solanum genus, the presence of this compound in this genus is less documented.

Veratrum Species

Several species within the Veratrum genus, commonly known as false hellebores, are significant natural sources of this compound. The rhizomes and roots of these plants are particularly rich in a variety of steroidal alkaloids, including this compound.[1][2]

Table 1: Quantitative Data of this compound and Related Alkaloids in Veratrum Species

| Species | Plant Part | Compound | Concentration | Analytical Method | Reference |

| Veratrum maackii | Roots | Jervine (B191634) | ~1.3 mg/g dry weight | Not specified | [2] |

| Veratrum maackii | Leaves | Jervine | ~0.1 mg/g dry weight | Not specified | [2] |

| Veratrum nigrum | Roots | Jervine | ~0.4 mg/g dry weight | Not specified | [2] |

| Veratrum nigrum | Leaves | Jervine | ~0.2 mg/g dry weight | Not specified | [2] |

| Veratrum lobelianum | Tincture | Jervine | 136 - 170 µg/mL | HPLC-DAD | [2] |

| Veratrum album | Roots and Rhizomes | This compound | Present, quantifiable levels | HPLC-MS/MS | [3] |

| Veratrum dahuricum | Not specified | This compound | Reported presence | Not specified | [4] |

Note: Quantitative data for this compound is not as extensively reported as for its structurally related alkaloid, jervine. The data for jervine is included to provide context on the general alkaloid content in these plants.

Fritillaria Species

The bulbs of various Fritillaria species, used in traditional Chinese medicine, are known to contain a diverse array of isosteroidal alkaloids.[5][6] While specific quantitative data for this compound in these species is limited in the readily available literature, the genus is recognized as a source of this class of compounds.

Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal alkaloids, originates from cholesterol. The pathway involves a series of enzymatic modifications to the cholesterol backbone, including hydroxylations, oxidations, and amination. While the complete biosynthetic pathway to this compound has not been fully elucidated in a single study, key steps have been identified through research on related steroidal alkaloids in Veratrum and Solanum species.[7][8][9][10]

The initial steps of the pathway leading to the formation of the key intermediate, verazine (B227647), have been characterized in Veratrum californicum.[7] From verazine, a series of further modifications are proposed to lead to the formation of jervine and likely this compound.

Proposed Biosynthetic Pathway from Cholesterol

The following diagram illustrates the proposed biosynthetic pathway from cholesterol to verazine, a crucial precursor for many steroidal alkaloids, including potentially this compound.

Experimental Protocols

Extraction and Isolation of Steroidal Alkaloids from Veratrum Species

This protocol is a generalized procedure based on common methods for extracting steroidal alkaloids from Veratrum plant material.[1][3][11][12][13]

Detailed Methodologies:

-

Plant Material Preparation: Dried rhizomes and roots of the Veratrum species are ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent like ethanol or methanol. This can be done through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.[14]

-

Acid-Base Extraction: The crude extract is subjected to an acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is first dissolved in an acidic aqueous solution, which protonates the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove lipids and other non-polar impurities. The aqueous layer is then made basic, deprotonating the alkaloids and making them soluble in a non-polar organic solvent, into which they are then extracted.

-

Chromatographic Purification: The crude alkaloid mixture is then subjected to column chromatography for separation. Silica gel or alumina (B75360) are common stationary phases, and a gradient of solvents, typically a mixture of a non-polar solvent like chloroform or dichloromethane (B109758) and a polar solvent like methanol, is used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing this compound are combined and may require further purification steps such as preparative high-performance liquid chromatography (HPLC) or crystallization to obtain the pure compound.

Characterization and Quantification

3.2.1. Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the isolated this compound. The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.[15][16][17]

3.2.2. Quantitative Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the most common method for the quantification of this compound in plant extracts.[2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of steroidal alkaloids, often after derivatization to increase their volatility.[18][19]

Table 2: Representative HPLC Conditions for Steroidal Alkaloid Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS |

| Injection Volume | 10-20 µL |

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide has provided a comprehensive overview of its primary natural sources in Veratrum and Fritillaria species, a plausible biosynthetic pathway originating from cholesterol, and detailed experimental protocols for its extraction, isolation, and analysis. The provided information, including quantitative data and workflow diagrams, is intended to facilitate further research and development of this intriguing steroidal alkaloid. A more complete elucidation of the this compound biosynthetic pathway and a broader quantitative analysis across various plant sources remain important areas for future investigation.

References

- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C27H43NO2 | CID 253295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steroidal scaffold decorations in Solanum alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Representational Difference Analysis of Transcripts Involved in Jervine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 15. Analysis of steroidal alkaloids and saponins in Solanaceae plant extracts using UPLC-qTOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. jchr.org [jchr.org]

- 19. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Rubijervine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a steroidal alkaloid predominantly found in plants of the Veratrum genus, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key assays are presented, alongside a summary of available quantitative data. Furthermore, this guide visualizes critical experimental workflows and signaling pathways to facilitate a deeper understanding of this compound's mechanism of action at the preliminary screening stage.

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast diversity of natural products. Among these, steroidal alkaloids have garnered significant attention due to their wide range of biological activities. This compound, a member of this class, is structurally characterized by a C-nor-D-homo-steroidal skeleton. Preliminary studies on alkaloids from the Veratrum genus have indicated potent anticancer and anti-inflammatory effects, suggesting that this compound may hold similar promise. This document outlines the fundamental screening assays to evaluate the initial biological profile of this compound.

Anticancer Activity Screening

The initial assessment of this compound's anticancer potential typically involves evaluating its cytotoxicity against a panel of human cancer cell lines.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound is crucial for its initial evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the general cytotoxicity of related Veratrum alkaloids suggests that this compound's IC50 values would likely fall within the micromolar range.

Table 1: Representative Cytotoxicity Data for a Steroidal Alkaloid (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.1 |

| HeLa | Cervical Cancer | 18.9 |

| HT-29 | Colon Cancer | 25.3 |

Note: This table is for illustrative purposes. Specific, validated IC50 values for this compound need to be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

Anti-inflammatory Data

A key indicator of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The inhibitory effect of this compound on NO production is a valuable preliminary measure of its anti-inflammatory activity.

Table 2: Representative Anti-inflammatory Activity Data (Hypothetical)

| Assay | Cell Line | Stimulant | IC50 (µM) |

| Nitric Oxide Inhibition | RAW 264.7 | LPS | 35.2 |

Note: This table is for illustrative purposes. Specific, validated IC50 values for this compound need to be determined experimentally.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC50 value from the dose-response curve.

Antimicrobial Activity Screening

The antimicrobial properties of this compound can be assessed against a panel of pathogenic bacteria and fungi.

Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Representative Antimicrobial Activity Data (Hypothetical)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 64 |

| Escherichia coli | Gram-negative Bacteria | 128 |

| Candida albicans | Fungus | 64 |

Note: This table is for illustrative purposes. Specific, validated MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in the broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathway Analysis

Preliminary investigation into the molecular mechanisms of this compound can be initiated by examining its effect on key signaling pathways involved in cancer and inflammation.

Hedgehog Signaling Pathway

Given that other Veratrum alkaloids are known inhibitors of the Hedgehog signaling pathway, it is a primary target for investigation with this compound. This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Investigating this compound's effect on this pathway can provide insights into its anti-inflammatory mechanism.

Rubijervine: A Bridge Between Traditional Medicine and Modern Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rubijervine, a steroidal alkaloid found in various medicinal plants, has a rich history in traditional medicine for treating a range of ailments. This technical guide provides an in-depth analysis of this compound's ethnobotanical background, its modern pharmacological properties, and the experimental methodologies used to investigate its bioactivity. The primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of several cancers. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a C-27 steroidal alkaloid structurally similar to other well-known teratogenic and anti-cancer alkaloids such as jervine (B191634) and cyclopamine (B1684311). It is predominantly found in plants of the Veratrum (false hellebore), Solanum, and Fritillaria genera, many of which have been used for centuries in traditional and folk medicine across the globe. While these traditional applications were based on empirical observations, modern scientific investigation has begun to unravel the molecular mechanisms responsible for their therapeutic and toxic effects.

The primary focus of current research on this compound is its role as a potent inhibitor of the Smoothened (Smo) receptor in the Hedgehog signaling pathway. Aberrant activation of this pathway is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma, making its inhibitors a subject of intense study for oncological applications. This guide will bridge the gap between the historical, traditional uses of this compound-containing plants and the contemporary scientific understanding of the compound's mechanism of action and therapeutic potential.

Ethnobotanical and Traditional Uses

The traditional use of plants containing this compound is well-documented, though often without knowledge of the specific active compound. The applications of these plants vary by region and species, reflecting a long history of human interaction with this potent phytochemical.

Table 1: Traditional Uses of Plants Containing this compound and Related Alkaloids

| Plant Genus | Common Name(s) | Traditional Uses | References |

| Veratrum | False Hellebore, White Hellebore | Used in Greco-Roman medicine as a purgative. In homeopathy, used for diarrhea, vomiting, melancholia, and mania. Also used historically to treat hypertension.[1][2][3][4] | |

| Solanum | Bittersweet Nightshade | Primarily used externally for skin conditions such as eczema, warts, and tumors. Internally, it has been used for arthritis, rheumatism, and bronchial congestion.[5][6][7][8] | |

| Fritillaria | Fritillary, Chuan Bei Mu | A staple in Traditional Chinese Medicine for lung ailments, including asthma, bronchitis, and various coughs. Also used to reduce swellings and nodules.[9][10][11][12] |

It is critical to note that many of these plants, particularly those of the Veratrum genus, are highly toxic and their use in traditional medicine was often associated with significant risk.[4] The toxicity is now understood to be caused by the high concentration of steroidal alkaloids, including this compound.

Pharmacological Mechanism of Action: Hedgehog Pathway Inhibition

The primary mechanism through which this compound exerts its biological effects is the inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and is largely inactive in adults, but its reactivation can lead to the development of various cancers.

The key transducer of the Hh pathway is a G-protein-coupled receptor-like protein called Smoothened (Smo). In the absence of a Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo activity. When a Hedgehog ligand binds to Ptch, this inhibition is lifted, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell growth and proliferation.

This compound, along with its structural analogs jervine and cyclopamine, acts as a direct antagonist of Smo.[13] By binding to the Smoothened receptor, this compound prevents the downstream activation of Gli transcription factors, effectively shutting down the pathway. This inhibitory action is the basis for both its anticancer potential and its teratogenic effects.

Anticancer Activity

The role of the Hedgehog pathway in tumorigenesis makes this compound a compound of interest for cancer therapy. By inhibiting this pathway, this compound can suppress the proliferation of cancer cells that are dependent on aberrant Hh signaling. While much of the in-depth research has focused on the more potent analogs, jervine and cyclopamine, this compound has also demonstrated cytotoxic effects.

Table 2: In Vitro Cytotoxicity Data for this compound and Related Alkaloids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jervine | Shh-LIGHT2 (reporter) | N/A (Hh pathway activity) | 0.5 - 0.7 | [13] |

| Cyclopamine | TM3Hh12 (reporter) | N/A (Hh pathway activity) | 0.046 | [14] |

| This compound | N/A | N/A | Data not readily available | N/A |

Note: Specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, highlighting an area for future research. The data for jervine and cyclopamine are provided for comparative context.

Teratogenicity

The same mechanism that gives this compound its anticancer potential also underlies its significant teratogenic effects. The Hedgehog pathway is essential for proper embryonic development, particularly for the formation of the central nervous system and craniofacial structures. Inhibition of this pathway during gestation can lead to severe birth defects, such as cyclopia and holoprosencephaly.[15] This toxicity is a major barrier to the development of this compound and related compounds as systemic therapeutic agents.

Key Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol 1: Extraction and Isolation of this compound from Veratrum Species

This protocol is a generalized acid-base extraction method suitable for isolating steroidal alkaloids from plant material.

Methodology:

-

Maceration: Dried and powdered rhizomes of Veratrum album are macerated in an acidic aqueous solution (e.g., 5% tartaric acid, pH 2.5-3.5) for 2-4 hours at room temperature. This step is typically repeated three times to ensure exhaustive extraction of the protonated alkaloids.

-

Filtration: The mixture is filtered to separate the acidic extract containing the alkaloids from the solid plant material.

-

Defatting: The acidic extract is washed with a non-polar solvent, such as diethyl ether or hexane, in a separatory funnel to remove lipids and other non-alkaloidal impurities. The aqueous layer is retained.

-

Basification: The pH of the aqueous extract is adjusted to approximately 10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Solvent Extraction: The free-base alkaloids are then extracted from the aqueous solution using an organic solvent like chloroform (B151607) or dichloromethane. This step is repeated multiple times.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.

-

Purification: The crude extract can be further purified using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., petroleum ether:ethyl acetate) to isolate this compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the crude extract or plant material and extract with a known volume of solvent, followed by filtration through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength appropriate for this compound (e.g., around 250 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Hedgehog Pathway Inhibition - Gli-Luciferase Reporter Assay

This cell-based assay is a standard method to quantify the inhibition of the Hedgehog signaling pathway.

Methodology:

-

Cell Line: Use a cell line engineered to express a Gli-responsive luciferase reporter (e.g., Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization).

-

Cell Seeding: Plate the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal signaling domain (Shh-N) or a small molecule agonist like SAG) in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value, which represents the concentration at which this compound inhibits 50% of the agonist-induced Hedgehog pathway activity.

Future Directions and Conclusion

This compound stands as a compelling example of a natural product whose traditional medicinal uses are now being validated by modern pharmacological research. Its potent and specific inhibition of the Smoothened receptor in the Hedgehog pathway provides a clear mechanism for its observed anticancer and teratogenic effects.

However, several challenges remain. The high toxicity and narrow therapeutic index of this compound limit its direct clinical application. Future research should focus on:

-

Quantitative Analysis: A more thorough quantification of this compound content in various traditional medicinal plants is needed.

-

Structure-Activity Relationship (SAR) Studies: The development of semi-synthetic derivatives of this compound could lead to compounds with an improved therapeutic window, retaining anticancer efficacy while reducing toxicity.

-

Targeted Delivery: Investigating novel drug delivery systems to target this compound specifically to tumor tissues could minimize systemic exposure and associated side effects.

References

- 1. This compound | C27H43NO2 | CID 253295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]

- 11. The development of a high-content screening binding assay for the smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [promega.com]

- 14. Structural Basis of Smoothened Activation in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Rubijervine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of rubijervine in plant extracts, particularly from species of the Veratrum genus. This compound, a steroidal alkaloid, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in plant materials is crucial for quality control, standardization of herbal preparations, and to support further research in drug development. The described protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, HPLC analysis, and data interpretation.

Introduction

This compound is a naturally occurring steroidal alkaloid found in various plants, most notably in species of the Veratrum genus, such as Veratrum album.[1][2] These plants have a history of use in traditional medicine, but also contain a complex mixture of alkaloids with varying biological activities and toxicities. Therefore, the selective and accurate quantification of individual alkaloids like this compound is of significant importance. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for the separation, identification, and quantification of phytochemicals in complex plant extracts. This application note presents a detailed protocol for the quantification of this compound, which can be adapted for various research and quality control applications.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a common method for the extraction of alkaloids from plant materials.

-

Materials:

-

Dried and finely powdered plant material (e.g., rhizomes of Veratrum album)

-

Methanol (B129727) or Ethanol (HPLC grade)

-

Ammonium (B1175870) hydroxide (B78521) solution (25%)

-

Dichloromethane (B109758) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Syringe filters (0.45 µm, PTFE or nylon)

-

-

Procedure:

-

Weigh accurately about 1 gram of the powdered plant material.

-

Moisten the powder with a few drops of ammonium hydroxide solution and mix thoroughly.

-

Transfer the mixture to a flask and add 50 mL of methanol.

-

Extract the sample by ultrasonication for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with 50 mL of methanol each time.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the dried extract in 10 mL of 5% sulfuric acid.

-

Wash the acidic solution with 20 mL of dichloromethane three times to remove non-alkaloidal compounds. Discard the organic phase.

-

Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide solution.

-

Extract the alkaline solution with 20 mL of dichloromethane three times.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to dryness.

-

Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

2. HPLC Method for this compound Quantification

This method is based on protocols for similar alkaloids and may require optimization for specific instrumentation and plant matrices.

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 90-10% B

-

40-45 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

3. Standard Preparation and Calibration

-

Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve.

Data Presentation

Quantitative data for this compound content in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Veratrum Species Extracts

| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g of dry weight) |

| Veratrum album | Rhizome | Methanolic Extraction | [Insert experimental value] |

| Veratrum viride | Root | Ethanolic Extraction | [Insert experimental value] |

| Veratrum nigrum | Leaf | Acid/Base Partitioning | [Insert experimental value] |

Table 2: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | [Insert experimental value] µg/mL |

| Limit of Quantification (LOQ) | [Insert experimental value] µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Specificity | Peak purity > 99% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound in plant extracts.

Caption: The role of phytochemical quantification in the drug discovery pipeline.

References

Application Notes and Protocols for Rubijervine Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubijervine is a steroidal alkaloid found in plants of the Veratrum genus, also known as false hellebore or corn lily.[1] Like other Veratrum alkaloids such as jervine (B191634) and cyclopamine, this compound is of significant interest to the research community, particularly for its potential role in modulating the Hedgehog signaling pathway.[2][3] Dysregulation of this pathway is implicated in the development of various cancers. This document provides detailed protocols for the extraction, purification, and analysis of this compound from Veratrum plant material.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of steroidal alkaloids from Veratrum species. While specific yields for this compound are not extensively reported, the data for the structurally related alkaloids jervine and veratramine (B1683811) from a patented method provide a valuable reference.

Table 1: Extraction and Purification Yields of Representative Veratrum Alkaloids

| Plant Material | Extraction Method | Purification Method | Yield of Jervine | Purity of Jervine | Yield of Veratramine | Purity of Veratramine | Reference |

| Veratrum spp. rhizomes (10 kg) | 90% Ethanol (B145695) Reflux (3x, 3h each) | Reversed-phase silica (B1680970) gel column chromatography | 21.9 g | 98% | 46.4 g | 96% | [4] |

| Veratrum spp. medicinal material (5 kg) | 75% Ethanol Reflux (3x, 2h each) | Silica gel column chromatography | 18.4 g | 96% | 32.1 g | 95% | [4] |

Table 2: Parameters for HPLC Analysis of Veratrum Alkaloids

| Parameter | Value | Reference |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) | [5] |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) | [5] |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (with 0.1% formic acid) | |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | [6] |

| Column Temperature | 25 - 40 °C |

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Alkaloids from Veratrum Rhizomes

This protocol is adapted from established methods for extracting steroidal alkaloids from Veratrum species.[4]

1. Materials and Reagents:

-

Dried and pulverized Veratrum rhizomes

-

60-90% Ethanol

-

Deionized water

-

Macroporous adsorption resin (e.g., D101, HP20)[4]

-

Sodium hydroxide (B78521) (NaOH) solution (0.1% - 0.5%)[4]

-

Rotary evaporator

-

Glass column for chromatography

2. Extraction Procedure:

-

Weigh the pulverized Veratrum rhizomes and place them in a suitable flask for reflux extraction.

-

Add 60-90% ethanol to the flask (a common ratio is 1:8 to 1:10 w/v of plant material to solvent).

-

Heat the mixture to reflux and maintain for 2-3 hours. For exhaustive extraction, repeat this step two more times with fresh solvent.

-

After each reflux, allow the mixture to cool and filter to separate the extract from the solid plant material.

-